Cas no 386-73-2 (4-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione)

4-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione structure
386-73-2 structure
Nome del prodotto:4-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione
Numero CAS:386-73-2
MF:C9H4NO2F3
MW:215.12876
MDL:MFCD01569509
CID:294301
PubChem ID:12629417

4-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(Trifluoromethyl)indoline-2,3-dione
    • 1H-Indole-2,3-dione,4-(trifluoromethyl)-
    • 4-(TRIFLUOROMETHYL)-1H-INDOLE-2,3-DIONE
    • 4-Trifluormethyl-indolin-2,3-dion
    • 4-trifluormethylisatine
    • 4-trifluoromethyl-1H-indol-2,3-dione
    • 4-trifluoromethyl-1H-indole-2,3-dione
    • 4-trifluoromethylindole-2,3-dione
    • 4-trifluoromethyl-indole-2,3-dione
    • 4-trifluoromethylisatin
    • AG-F-36382
    • AK129540
    • CTK4I0316
    • RL03472
    • SureCN6179037
    • 4-(Trifluoromethyl)-2,3-indoledione
    • 4-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione
    • Z1238547510
    • F15608
    • MFCD01569509
    • 4-trifluormethylisatin
    • DTXSID60504933
    • AKOS016014297
    • SCHEMBL6179037
    • CS-0451980
    • Ethyl-3-amino-2-[(2-cyanobiphenyl-4-yl)methyl]-aminobenzoate
    • A824230
    • 386-73-2
    • SB65419
    • J-513907
    • EN300-83012
    • FT-0715795
    • DA-18069
    • MDL: MFCD01569509
    • Inchi: InChI=1S/C9H4F3NO2/c10-9(11,12)4-2-1-3-5-6(4)7(14)8(15)13-5/h1-3H,(H,13,14,15)
    • Chiave InChI: RHIANQJNIOBETN-UHFFFAOYSA-N
    • Sorrisi: O=C1NC2=C(C(C(F)(F)F)=CC=C2)C1=O

Proprietà calcolate

  • Massa esatta: 215.01942
  • Massa monoisotopica: 215.019
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 1
  • Complessità: 313
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.2A^2
  • XLogP3: 1.6

Proprietà sperimentali

  • Densità: 1.525±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 224-257 °C (decomposizione)
  • Solubilità: Molto leggermente solubile (0,41 g/l) (25°C),
  • PSA: 46.17

4-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione Informazioni sulla sicurezza

4-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D553514-1g
4-(TrifluoroMethyl)indoline-2,3-dione
386-73-2 97%
1g
$2020 2023-09-03
Enamine
EN300-83012-2.5g
4-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione
386-73-2 95%
2.5g
$1707.0 2024-05-21
abcr
AB490448-1 g
4-(Trifluoromethyl)-1H-indole-2,3-dione; .
386-73-2
1g
€1,150.00 2022-03-01
Chemenu
CM148595-1g
4-(trifluoromethyl)indoline-2,3-dione
386-73-2 95%
1g
$505 2021-08-05
abcr
AB490448-250 mg
4-(Trifluoromethyl)-1H-indole-2,3-dione; .
386-73-2
250MG
€604.00 2022-03-01
TRC
T900118-50mg
4-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione
386-73-2
50mg
$ 230.00 2022-06-02
Enamine
EN300-83012-0.1g
4-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione
386-73-2 95%
0.1g
$301.0 2024-05-21
abcr
AB490448-250mg
4-(Trifluoromethyl)-1H-indole-2,3-dione; .
386-73-2
250mg
€685.00 2025-03-19
Ambeed
A416872-250mg
4-(Trifluoromethyl)indoline-2,3-dione
386-73-2 98%
250mg
$440.0 2024-08-02
Ambeed
A416872-100mg
4-(Trifluoromethyl)indoline-2,3-dione
386-73-2 98%
100mg
$308.0 2024-08-02
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:386-73-2)4-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione
A824230
Purezza:99%/99%
Quantità:100mg/250mg
Prezzo ($):277.0/396.0